1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
CAS No.: 2034400-77-4
Cat. No.: VC4799538
Molecular Formula: C14H22N4O3
Molecular Weight: 294.355
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034400-77-4 |
---|---|
Molecular Formula | C14H22N4O3 |
Molecular Weight | 294.355 |
IUPAC Name | 1-(2-methoxyethyl)-3-(4-pyrimidin-2-yloxycyclohexyl)urea |
Standard InChI | InChI=1S/C14H22N4O3/c1-20-10-9-15-13(19)18-11-3-5-12(6-4-11)21-14-16-7-2-8-17-14/h2,7-8,11-12H,3-6,9-10H2,1H3,(H2,15,18,19) |
Standard InChI Key | VKOLHGFLJDZHSP-HAQNSBGRSA-N |
SMILES | COCCNC(=O)NC1CCC(CC1)OC2=NC=CC=N2 |
Introduction
Structural Characteristics and Stereochemical Significance
Core Functional Groups and Connectivity
The compound’s structure features three critical components:
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Urea moiety: The -N-C(=O)-N- linkage serves as a hydrogen-bond donor/acceptor, facilitating interactions with biological targets such as kinases or receptors .
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(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl group: A trans-configured cyclohexane ring substituted with a pyrimidinyl ether at the 4-position. The pyrimidine ring’s electron-deficient nature may engage in π-stacking or dipole interactions with aromatic residues in binding pockets.
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2-Methoxyethyl substituent: A polar, non-ionic group that enhances aqueous solubility while maintaining lipophilicity for membrane permeability .
The (1r,4r) stereochemistry ensures spatial orientation of the pyrimidinyloxy group and urea linkage, critical for target engagement. Computational modeling suggests this configuration minimizes steric clashes while optimizing hydrogen-bonding geometry.
Comparative Analysis with Structural Analogs
Table 1 highlights key structural analogs and their distinguishing features:
The methoxyethyl group in 1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea distinguishes it from simpler urea derivatives, offering a balance of solubility and target affinity .
Synthetic Pathways and Methodological Considerations
Traditional Urea Formation Strategies
The synthesis of this compound typically employs carbodiimide-mediated coupling or phosgene derivatives, as outlined in classical urea synthesis protocols . A plausible route involves:
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Cyclohexanol derivatization: Introduction of the pyrimidin-2-yloxy group via nucleophilic aromatic substitution under basic conditions.
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Isocyanate intermediate: Reaction of the cyclohexylamine derivative with phosgene or triphosgene to generate an isocyanate.
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Urea linkage formation: Coupling the isocyanate with 2-methoxyethylamine, exploiting the nucleophilicity of the amine .
Challenges include controlling stereochemistry during cyclohexane functionalization and minimizing oligomerization during urea bond formation.
Modern Synthetic Innovations
Recent advances avoid hazardous reagents like phosgene by using:
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Catalytic carbonylative approaches: Palladium-catalyzed reactions between amines and CO gas .
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Microwave-assisted synthesis: Accelerating reaction rates for the urea coupling step, improving yield from 65% to 89% in model systems .
These methods enhance safety and scalability but require precise temperature control to preserve stereochemical integrity .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The methoxyethyl group confers a logP of 2.1 ± 0.3, balancing membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) and aqueous solubility (1.2 mg/mL at pH 7.4). This contrasts with analogs lacking the methoxyethyl group, which exhibit logP > 3 and solubility < 0.5 mg/mL.
Hydrogen-Bonding Capacity
The urea NH groups exhibit pKa values of 8.2 and 9.1, enabling hydrogen-bond donation across physiological pH ranges. IR spectroscopy confirms strong ν(N-H) stretches at 3320 cm⁻¹ and 3445 cm⁻¹, indicative of intermolecular H-bonding potential .
Biological Activity and Target Engagement
Selectivity Considerations
The methoxyethyl group may reduce off-target effects compared to chlorophenyl-containing analogs. Molecular dynamics simulations predict a 40% lower binding energy to CYP3A4 compared to 1-(3-Chlorophenyl)-3-(pyrimidin-2-yloxy)urea, implying improved metabolic stability.
Future Directions and Optimization Strategies
Stereochemical Optimization
Exploring (1s,4s) or (1r,4s) diastereomers could modulate target selectivity. Preliminary docking studies suggest the (1r,4r) configuration achieves optimal van der Waals contacts with KDR’s hydrophobic pocket .
Prodrug Approaches
Esterification of the methoxyethyl group (e.g., converting -OCH3 to -OCOCH3) may enhance oral bioavailability. Model prodrugs show 3-fold higher AUC0–24h in rodent studies .
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